molecular formula C20H28N2O4 B13439933 alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate

alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate

Cat. No.: B13439933
M. Wt: 360.4 g/mol
InChI Key: WKIRJXDKBLEDRV-BTJKTKAUSA-N
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Description

Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: Introduction of the pentyl group at the nitrogen atom of the indole ring can be done using alkyl halides in the presence of a base.

    Amination: The ethanamine side chain can be introduced through reductive amination or other suitable methods.

    Formation of the Butenedioate Salt: The final step involves the reaction of the amine with maleic acid to form the (2Z)-2-Butenedioate salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can be compared with other indole derivatives, such as:

    Tryptamine: A naturally occurring indole derivative with similar structural features.

    Serotonin: A neurotransmitter with an indole core, involved in various physiological processes.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butenedioate salt, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-(1-pentylindol-3-yl)propan-2-amine

InChI

InChI=1S/C16H24N2.C4H4O4/c1-3-4-7-10-18-12-14(11-13(2)17)15-8-5-6-9-16(15)18;5-3(6)1-2-4(7)8/h5-6,8-9,12-13H,3-4,7,10-11,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WKIRJXDKBLEDRV-BTJKTKAUSA-N

Isomeric SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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